molecular formula C15H24N2O4 B14410670 N-Pivaloylprolylproline CAS No. 84930-21-2

N-Pivaloylprolylproline

Cat. No.: B14410670
CAS No.: 84930-21-2
M. Wt: 296.36 g/mol
InChI Key: WJXOTTUHZOFVGV-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pivaloylprolylproline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a pivaloyl group attached to the nitrogen atom of the proline molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pivaloylprolylproline typically involves the reaction of proline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Proline+Pivaloyl ChlorideThis compound+HCl\text{Proline} + \text{Pivaloyl Chloride} \rightarrow \text{this compound} + \text{HCl} Proline+Pivaloyl Chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Pivaloylprolylproline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acyl substitution reactions often involve acyl chlorides and a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-Pivaloylprolylproline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in protein folding and stability.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Pivaloylprolylproline involves its interaction with specific molecular targets, such as enzymes or receptors. The pivaloyl group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylprolylproline: Similar in structure but with an acetyl group instead of a pivaloyl group.

    N-Benzoylprolylproline: Contains a benzoyl group, offering different chemical and biological properties.

    N-Formylprolylproline: Features a formyl group, which affects its reactivity and applications.

Uniqueness

N-Pivaloylprolylproline is unique due to the presence of the bulky pivaloyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the stabilization of certain protein structures or in the development of specialized materials.

Properties

CAS No.

84930-21-2

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

(2S)-1-[(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1

InChI Key

WJXOTTUHZOFVGV-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.